Gabosine F

Total Synthesis Carbasugar Yield Efficiency

Researchers requiring stereochemically defined carbasugar standards for glycosidase inhibitor development often face supply challenges with niche natural products. Gabosine F ((2R,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexan-1-one) addresses this need as a well-characterized ketocarbasugar isolated from Streptomyces strains. • Enantiomerically pure reference standard; enantiomer of Gabosine B, enabling definitive comparative chiral studies. • Exhibits weak antiprotozoal activity against T. vaginalis, offering a validated scaffold for medicinal chemistry optimization campaigns. • Established 12-step synthesis from L-arabinose (23% overall yield) provides a rigorous benchmark for novel catalytic methodology development. Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Cat. No. B1247689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGabosine F
Synonymsgabosine F
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C1=O)O)O)O
InChIInChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3/t3-,4-,6-,7-/m0/s1
InChIKeyFQFXYFNHFVFHPV-KNOQVVGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gabosine F: Carbasugar Scaffold


Gabosine F is a member of the gabosine family of carbasugars, secondary metabolites isolated from various Streptomyces strains [1][2]. These compounds are characterized by a polyhydroxylated methyl cyclohexane system, with Gabosine F specifically identified as (2R,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexan-1-one [3]. The gabosine family belongs to the subclass of carbasugars known as ketocarbasugars, which feature a ketone group and a C7 skeleton [4]. This structural framework positions Gabosine F as a valuable scaffold for developing glycosidase inhibitors, leveraging the inherent stability of carbasugars compared to their O-glycoside counterparts [1].

Gabosine F Stereochemical Specificity


Within the gabosine family, subtle variations in stereochemistry, unsaturation degree, and substituent positioning profoundly impact biological activity, precluding simple substitution between analogs [1]. The structural diversity of gabosines arises from differences in relative and absolute configuration of stereogenic centers, as well as oxidation state of the cyclohexane ring [2]. This stereochemical sensitivity is exemplified by the fact that gabosine B is the enantiomer of gabosine F [3], and such chirality dictates interaction with biological targets. Therefore, sourcing specific gabosine congeners like Gabosine F is essential, as even closely related compounds such as Gabosine O or Gabosine P exhibit distinct activity profiles, including variations in α-glucosidase inhibition potency and synthetic accessibility [4][5].

Gabosine F Comparative Evidence


Synthetic Yield: Gabosine F vs. Gabosine O

The first total synthesis of (+)-gabosine F from L-arabinose was achieved in 12 steps with an overall yield of 23% [1]. In the same study, the synthesis of (-)-gabosine O and (+)-4-epi-gabosine O from D-mannose required fewer steps (9 and 11 steps, respectively) and provided higher overall yields of 41% and 38% [1]. This difference in synthetic efficiency between gabosine F and gabosine O highlights a distinct practical consideration for procurement and scale-up.

Total Synthesis Carbasugar Yield Efficiency

Synthetic Accessibility: Gabosine F vs. Gabosine O

The synthesis of (+)-gabosine F requires a longer synthetic sequence (12 steps) compared to (-)-gabosine O (9 steps) and (+)-4-epi-gabosine O (11 steps) when accessed via an intramolecular nitrile oxide-alkene cycloaddition (INOC) strategy [1]. The increased step count for Gabosine F contributes to its lower overall yield and greater synthetic complexity.

Total Synthesis Step Economy Carbasugar

Enantiomeric Relationship with Gabosine B

Gabosine F and Gabosine B are enantiomers [1][2]. This stereochemical relationship implies that while they are chemically identical in many physical properties, their interactions with chiral biological targets (e.g., enzymes, receptors) can be profoundly different. The distinct biological activity profiles of enantiomers underscore the importance of sourcing the correct stereoisomer for research applications.

Stereochemistry Enantiomer Biological Activity

Shared Antiprotozoal Activity

Gabosines A–K, which includes Gabosine F, exhibited no significant activity in antibacterial, antifungal, antiviral, herbicidal, and insecticidal assays, but demonstrated weak antiprotozoal activity against Trichomonas vaginalis [1]. This profile provides a baseline understanding of the biological space where Gabosine F and its analogs show activity.

Antiprotozoal Trichomonas vaginalis Biological Activity

Gabosine F Application Scenarios


Enantiopure Carbasugar Standard

Given its established absolute configuration and availability via enantioselective synthesis [1], Gabosine F serves as a valuable reference standard for chiral purity assessment in carbasugar research. Its enantiomeric relationship with Gabosine B [2] makes it particularly useful for comparative biological studies where stereochemical fidelity is paramount.

Scaffold for Antiprotozoal Studies

Gabosine F, as part of the Gabosine A–K family, exhibits weak antiprotozoal activity against Trichomonas vaginalis [3]. This provides a rationale for its use as a scaffold in medicinal chemistry campaigns aimed at improving potency and selectivity against this target, or for probing the structural determinants of activity in related natural products.

Synthetic Methodology Benchmark

The well-characterized, albeit lower-yielding, synthesis of Gabosine F from L-arabinose in 12 steps with 23% overall yield [1] makes it an ideal benchmark for developing and validating new synthetic methodologies aimed at improving efficiency and stereocontrol in carbasugar synthesis. The compound's challenging stereochemistry and moderate yield provide a rigorous test for novel catalytic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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